[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
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Overview
Description
[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with both methoxy and chlorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzylamine with an appropriate acyl chloride to form an amide intermediate. This intermediate is then reacted with 4-chlorophenylacetic acid under esterification conditions to yield the final product. The reaction conditions often require the use of catalysts such as pyridine or triethylamine and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate
- [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-fluorophenyl)acetate
Uniqueness
Compared to similar compounds, [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate may exhibit unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-16-4-2-3-14(9-16)11-20-17(21)12-24-18(22)10-13-5-7-15(19)8-6-13/h2-9H,10-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIDIYQJTFHQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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